5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Overview
Description
The compound “5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione” is a complex organic molecule that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .
Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of specific chemical reactions that these compounds undergo in biological systems.Scientific Research Applications
Cancer Inhibitory Activity
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione and its derivatives have shown significant potential in cancer research. In a study by Li Zi-cheng (2013), a series of derivatives displayed notable antitumor activity against various cancer cells, including A549 and HCT116. Some derivatives exhibited similar anticancer activity to 5-Fluorouracil, a well-known chemotherapy drug, making them promising leads for cancer inhibitory agents (Li Zi-cheng, 2013).
Antimicrobial and Anticonvulsant Properties
Further, the compound's derivatives have shown antimicrobial and anticonvulsant properties. For instance, Kamala et al. (2017) synthesized derivatives that demonstrated high antimicrobial activity against various bacteria and fungi (Kamala et al., 2017). Similarly, Sorokina et al. (2007) reported that some derivatives of this compound exhibit anticonvulsant activity (Sorokina et al., 2007).
Radio-sensitizing Agents
Moreover, derivatives of this compound have been evaluated as potential radio-sensitizing agents. A study by Reddy et al. (2010) identified certain analogs as potent radiosensitizers for the HT-29 cell line, highlighting their potential in enhancing radiotherapy effectiveness (Reddy et al., 2010).
Corrosion Inhibition
Interestingly, derivatives of 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione have also found applications in corrosion inhibition. Yadav et al. (2015) synthesized derivatives that effectively inhibited mild steel corrosion in hydrochloric acid solution, pointing to potential industrial applications (Yadav et al., 2015).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further exploring the biological activities of “5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione” and other indole derivatives, as well as developing new useful derivatives .
properties
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-12(13(18)17(2)14(16)19)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,18H,1-2H3/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPBMIFSWBVAR-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N(C1=O)C)O)C=C2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(N(C1=O)C)O)/C=C/2\C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80766834 | |
Record name | 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80766834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione | |
CAS RN |
117603-69-7 | |
Record name | 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80766834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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